molecular formula C37H61N2O4+ B1238877 Rapacuronium CAS No. 465499-11-0

Rapacuronium

Cat. No.: B1238877
CAS No.: 465499-11-0
M. Wt: 597.9 g/mol
InChI Key: HTIKWNNIPGXLGM-YLINKJIISA-N
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Preparation Methods

Rapacuronium is synthesized through a series of chemical reactions involving steroidal precursors. The synthetic route typically involves the esterification of a steroidal nucleus with appropriate side chains to form the final compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods would involve scaling up these reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Rapacuronium undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound bromide leads to the formation of its 3-hydroxy metabolite . Common reagents used in these reactions include water and oxygen, under conditions that favor hydrolysis and oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of this compound .

Properties

CAS No.

465499-11-0

Molecular Formula

C37H61N2O4+

Molecular Weight

597.9 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1

InChI Key

HTIKWNNIPGXLGM-YLINKJIISA-N

SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Key on ui other cas no.

465499-11-0

Synonyms

Org 9487
Org-9487
rapacuronium
rapacuronium bromide
Raplon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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